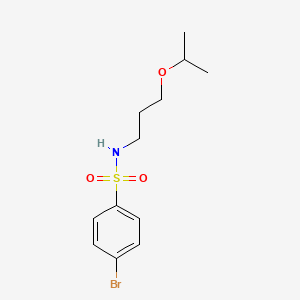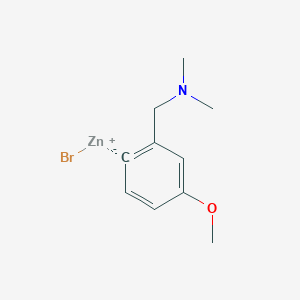
(2-((Dimethylamino)methyl)-4-methoxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide typically involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-((dimethylamino)methyl)-4-methoxyphenyl bromide+Zn→(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the performance of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds are often found in pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the coordination of the zinc atom with the reactant, which stabilizes the transition state and lowers the activation energy of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc chloride
- (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc iodide
Uniqueness
Compared to its chloride and iodide counterparts, (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide offers a balance between reactivity and stability. The bromide ion is a better leaving group than chloride, making the compound more reactive in substitution reactions, while being less reactive than iodide, which can be beneficial in controlling reaction rates.
Propiedades
Fórmula molecular |
C10H14BrNOZn |
|---|---|
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14NO.BrH.Zn/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SKMKFOKXXZDXFW-UHFFFAOYSA-M |
SMILES canónico |
CN(C)CC1=[C-]C=CC(=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


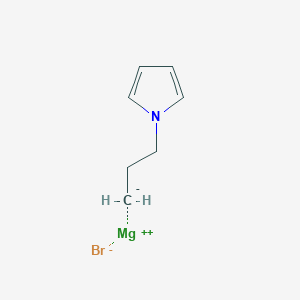

![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
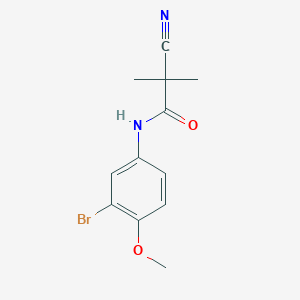
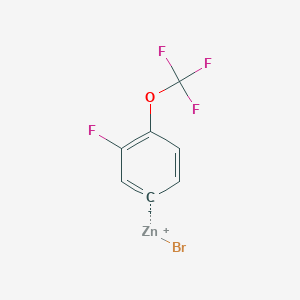
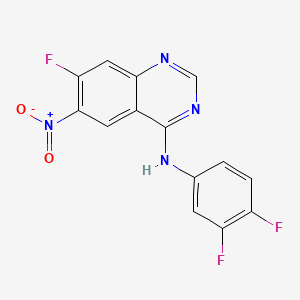
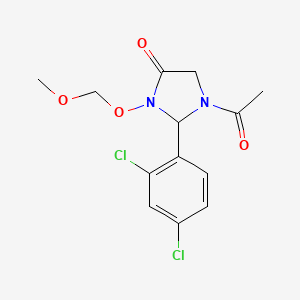
![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)



